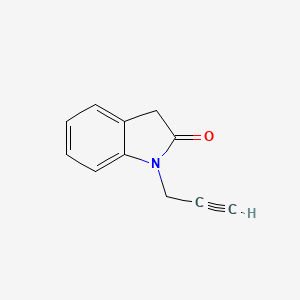

1-(Prop-2-yn-1-yl)indolin-2-one

Descripción general

Descripción

“1-(Prop-2-yn-1-yl)indolin-2-one” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . This compound is a useful synthon in Sonogashira cross-coupling reactions .

Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . In another synthesis, three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using Nuclear Magnetic Resonance (NMR) Spectrum .Chemical Reactions Analysis

The compound acts as a photosensitizer, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using IR and NMR . The compound is crystalline and colorless in nature .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Activities

- Synthesis and Bio-Evaluation of Quaternary Centered Derivatives for Anticancer and Antimicrobial Activities: A study by Bikshapathi et al. (2017) synthesized compounds derived from N-substituted isatins, including 1-(prop-2-yn-1-yl)indolin-2-one derivatives. These compounds were evaluated for in vitro cytotoxic and antibacterial activities. The compound 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one demonstrated specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).

Eco-Friendly Synthesis

- Facile and One-Pot Access of Derivatives via an Eco-Friendly Reaction: Brahmachari and Banerjee (2014) developed a straightforward synthesis of pharmaceutically interesting functionalized derivatives of this compound. This process used sulfamic acid as an organo-catalyst in aqueous ethanol, highlighting mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Banerjee, 2014).

Gold-Catalyzed Cycloisomerizations

- Gold-Catalyzed Cycloisomerizations for Synthesizing Indole Derivatives: Kothandaraman et al. (2011) reported a method to synthesize 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. The method involved gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, yielding products efficiently for various substrates (Kothandaraman et al., 2011).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

- Development of a Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) designed and synthesized indole derivatives, including a compound with the this compound structure, as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Small Molecule Anticancer Agents

- Logical Synthetic Strategies for Indolin-2-one as Anticancer Agents: Chaudhari et al. (2021) focused on the potential of indolin-2-one in cancer treatment. They discussed logical strategies in drug discovery involving indolin-2-one, including molecular hybridization and bioisosteric substitution, to find effective cancer chemotherapeutic agents (Chaudhari et al., 2021).

Mecanismo De Acción

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Direcciones Futuras

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The insights obtained from the study of these compounds serve as a foundation for future advancements in greener corrosion management strategies for sustainable industrial applications .

Propiedades

IUPAC Name |

1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTULBPAQCKTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433709 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37994-11-9 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)